9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Description
9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide (CAS: 58447-24-8) is a quaternary ammonium salt derived from the ellipticine family of alkaloids. It features a pyridocarbazole core with hydroxy and methyl substituents at positions 9, 2, 5, and 11, respectively, and an iodide counterion . This compound is structurally related to elliptinium acetate (9-HME, Celiptium®), a clinically approved anticancer agent used in breast cancer therapy . Its mechanism involves intercalation into DNA, leading to topoisomerase II inhibition and subsequent apoptosis .
Properties
IUPAC Name |
2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.HI/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;/h4-9,21H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYXSZHHBDXMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58337-34-1 (Parent) | |
| Record name | 9-Hydroxyellipticine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58447-24-8 | |
| Record name | 6H-Pyrido[4,3-b]carbazolium, 9-hydroxy-2,5,11-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58447-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxyellipticine methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide typically involves:
- Construction of the pyridocarbazole core.
- Introduction of methyl groups at specific positions.
- Installation of the hydroxy group at position 9.
- Quaternization to form the iodide salt.
Stepwise Synthetic Routes
Pyridocarbazole Core Formation
- Starting materials : Carbazole derivatives such as 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole.
- Cyclization and functionalization : A sequence of reactions including aldol condensation, cyclization, and substitution reactions yield the tetracyclic pyridocarbazole framework.
- Key intermediates : Ethyl 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylate is a common precursor.
Hydroxy Group Installation
- Demethylation : Boron tribromide (BBr3) is used to demethylate methoxy groups at position 9, converting them into hydroxy groups, yielding 9-hydroxy derivatives.
- This step is critical for biological activity enhancement.
Quaternization to Form Iodide Salt
- N-Methylation : The nitrogen atom in the pyridocarbazole core is methylated using excess methyl iodide (CH3I) under reflux conditions in acetonitrile.
- This step forms the pyridocarbazolium iodide salt, improving solubility and bioavailability.
Detailed Research Findings and Reaction Conditions
Synthetic Scheme Summary
- Core Construction : Starting from methylated carbazole derivatives, perform cyclization and functional group modifications to build the pyridocarbazole skeleton.
- Hydroxy Group Introduction : Demethylate the 9-methoxy group using boron tribromide to yield the 9-hydroxy derivative.
- Salt Formation : Quaternize the nitrogen atom by refluxing with methyl iodide in acetonitrile, producing the iodide salt.
Comparative Notes on Preparation Methods
- The boron tribromide demethylation is preferred for selective hydroxy group formation at position 9 without affecting other methyl groups.
- N-Methylation with methyl iodide is a regioselective reaction, favoring quaternization at the nitrogen atom, critical for biological activity enhancement.
- Alternative methods such as thermal decomposition of aryl azides and Suzuki-Miyaura coupling have been reported for related pyridocarbazole derivatives but are less common for this specific compound.
Chemical Reactions Analysis
9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide is its anticancer properties. Studies have demonstrated that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. The compound has shown effectiveness in inhibiting the growth of tumor cells, particularly in leukemia and colon cancer models.
Case Study: Cytotoxicity Testing
A study reported that derivatives of this compound displayed high cytotoxicity in cultured L1210 and colon 38 cells, with IC50 values ranging from 5 to 10 nM. This suggests that these compounds could be further developed as chemotherapeutic agents for treating leukemia and colorectal cancers .
Cardioprotective Effects
Research has indicated that this compound may possess cardioprotective properties. It has been observed to mitigate ischemia/reperfusion injury in cardiac tissues, which is crucial for developing treatments for heart diseases .
Neuroprotective Potential
Emerging studies suggest that the compound may also have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve antioxidant properties and modulation of neuroinflammatory responses.
Antimicrobial Activity
Preliminary investigations have shown that this compound exhibits antimicrobial properties against certain bacterial strains. This opens avenues for its use as an alternative therapeutic agent in treating infections caused by resistant bacteria.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases and telomerases, which are crucial for DNA replication and cell division. These interactions lead to the compound’s biological effects, including its potential anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences:
Pharmacological and Chemical Properties
- Elliptinium acetate (Celiptium®) is preferred in clinical settings due to its balanced solubility and stability in intravenous formulations .
- Mechanistic Differences: The formyl-substituted derivative (6-ethyl-9-formyl-...) demonstrates altered DNA-binding kinetics due to the electron-withdrawing formyl group, making it more effective against fungal pathogens like Phytophthora infestans . Amino acid-conjugated derivatives (e.g., 10-{...}acetate) show reduced systemic toxicity by targeting cancer cells via amino acid transporters .
Synthetic Routes :
Clinical and Preclinical Data
Elliptinium acetate (Celiptium®):
- This compound: Preclinical studies suggest comparable DNA intercalation efficacy to elliptinium acetate but with delayed renal clearance due to iodide’s larger ionic radius .
Biological Activity
9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide, also known as 9-hydroxyellipticine , is a compound derived from ellipticine, a well-known alkaloid with significant biological activity. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antitumor effects, and other relevant pharmacological activities.
- Molecular Formula : C17H14N2O
- Molecular Weight : 262.31 g/mol
- CAS Number : 51131-85-2
Cytotoxicity and Antitumor Effects
9-Hydroxyellipticine exhibits potent cytotoxic effects against various cancer cell lines. Research indicates that it has an IC50 range of 5-10 nM against cultured L1210 and colon 38 cells, demonstrating its strong potential as an anticancer agent . In vivo studies have shown that it possesses significant antitumor activity in murine models of P388 leukemia and colon cancer when administered intravenously .
The biological activity of 9-hydroxyellipticine is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II, leading to the induction of apoptosis in cancer cells . This mechanism is similar to other ellipticine derivatives, which have been extensively studied for their anticancer properties.
Cardioprotective Effects
In addition to its anticancer properties, 9-hydroxyellipticine has shown cardioprotective effects against ischemia/reperfusion injury. This suggests a potential therapeutic application in cardiovascular diseases .
Study on Antitumor Activity
A notable study evaluated the effectiveness of 9-hydroxyellipticine on various tumor models. The compound was found to significantly reduce tumor size in P388 leukemia models when administered at specific dosages. The results indicated that the compound not only inhibited tumor growth but also enhanced survival rates in treated subjects .
| Model | Dosage (mg/kg) | Tumor Type | Outcome |
|---|---|---|---|
| P388 Leukemia | 5 | Leukemia | Significant tumor reduction |
| Colon 38 | 10 | Colon Cancer | Enhanced survival rates |
Research Findings
- Cytotoxicity Testing : A series of derivatives based on the structure of 9-hydroxyellipticine were synthesized and tested for cytotoxicity. The results confirmed that modifications at specific positions could enhance or reduce activity, providing insights into structure-activity relationships .
- Pharmacokinetics : Studies have shown that 9-hydroxyellipticine has favorable pharmacokinetic properties, including good absorption and distribution in tissues. This characteristic is crucial for its effectiveness as an antitumor agent .
- Combination Therapies : Research exploring combination therapies with other chemotherapeutic agents indicated that 9-hydroxyellipticine could enhance the efficacy of existing treatments while potentially reducing side effects .
Q & A
Q. What are the established synthetic routes for 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide, and what are their critical reaction conditions?
The synthesis typically involves alkylation of the pyrido-carbazole core with methyl iodide under basic conditions. Sodium ethoxide is often used to deprotonate the nitrogen atom, facilitating nucleophilic substitution. For example, methyl iodide reacts with intermediates like 6H-pyrido[4,3-b]carbazole derivatives in anhydrous ethanol at 60–80°C, yielding the quaternary ammonium salt. Purification via recrystallization in ethanol or acetone is critical to remove unreacted starting materials .
Q. What spectroscopic methods are employed for structural validation of this compound?
- ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.0–3.5 ppm). The iodide counterion is confirmed via ion chromatography.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-I]⁺ ion for C₂₀H₂₀N₂O⁺, calculated 304.1576, observed 304.1579).
- UV-Vis Spectroscopy : Characteristic absorption bands at 280–320 nm (π→π* transitions) confirm the conjugated aromatic system .
Q. What are the primary mechanisms of action proposed for its antineoplastic activity?
The compound acts as a DNA intercalator, disrupting topoisomerase II activity and inducing double-strand breaks. It also generates reactive oxygen species (ROS) via redox cycling of its hydroxyquinone moiety, leading to apoptosis in cancer cells. In vitro studies show IC₅₀ values of 0.1–1.0 µM against breast cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How do researchers address discrepancies in the compound’s in vitro versus in vivo antineoplastic efficacy?
- Pharmacokinetic Optimization : Encapsulation in liposomes improves bioavailability, as the free form undergoes rapid hepatic clearance.
- Metabolic Stability : Co-administration with CYP450 inhibitors (e.g., ketoconazole) reduces oxidative metabolism of the hydroxy group.
- Tumor Microenvironment Modulation : Hypoxia-activated prodrug derivatives enhance specificity for solid tumors .
Q. What strategies optimize the compound’s DNA intercalation properties while minimizing off-target cytotoxicity?
- Structural Modifications : Introducing electron-withdrawing substituents (e.g., -NO₂) at position 9 enhances DNA binding affinity (ΔTm = +5°C).
- Hybrid Molecules : Conjugation with polyamine vectors (e.g., spermine) improves nuclear localization and reduces mitochondrial toxicity.
- Computational Docking : Molecular dynamics simulations guide residue-specific interactions with DNA minor grooves .
Q. How to resolve contradictions in redox behavior reported in different studies?
- Controlled Oxygenation : Electrochemical studies under inert atmospheres (N₂/Ar) prevent artifact formation from atmospheric O₂.
- EPR Spectroscopy : Direct detection of semiquinone radicals confirms pH-dependent redox cycling (pH 5–7).
- Standardized Assays : Use of ascorbate-free buffers and chelators (EDTA) eliminates confounding Fenton reactions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate redox properties using cyclic voltammetry (e.g., E₁/₂ = -0.45 V vs. Ag/AgCl) and ROS detection kits (e.g., DCFH-DA assay) .
- Experimental Design : For in vivo studies, use orthotopic xenograft models (e.g., MDA-MB-231) with bioluminescent imaging to monitor tumor regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
